molecular formula C12H15IN2O2 B13466915 tert-butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate

tert-butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate

Cat. No.: B13466915
M. Wt: 346.16 g/mol
InChI Key: DFHUSAKSMHDPLE-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate is a synthetic organic compound with the molecular formula C12H15IN2O2. It is characterized by the presence of a tert-butyl ester group, a cyano group, and an iodine atom attached to a pyrrole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate typically involves the reaction of 2-cyano-4-iodo-3-methyl-1H-pyrrole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while reduction of the cyano group can produce amine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, while the iodine atom can participate in halogen bonding interactions. These interactions can influence the compound’s reactivity and biological activity .

Properties

Molecular Formula

C12H15IN2O2

Molecular Weight

346.16 g/mol

IUPAC Name

tert-butyl 2-(2-cyano-4-iodo-3-methylpyrrol-1-yl)acetate

InChI

InChI=1S/C12H15IN2O2/c1-8-9(13)6-15(10(8)5-14)7-11(16)17-12(2,3)4/h6H,7H2,1-4H3

InChI Key

DFHUSAKSMHDPLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=C1I)CC(=O)OC(C)(C)C)C#N

Origin of Product

United States

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